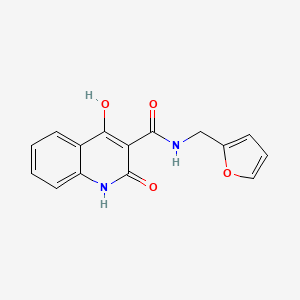
4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of quinolinecarboxamides, which have shown promising results in various biological activities.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potential pharmacological properties. It has shown promising results in various biological activities, which make it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand how this compound exerts its pharmacological effects.
Zukünftige Richtungen
There are several future directions for the study of 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide. One direction is to further investigate its mechanism of action. Understanding how this compound exerts its pharmacological effects can help in the development of more effective drugs. Another direction is to study its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. Finally, future studies can investigate its potential as an anti-inflammatory and antioxidant agent. Its ability to reduce the production of inflammatory cytokines and increase the activity of antioxidant enzymes can make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Synthesemethoden
The synthesis of 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-methylphenyl isocyanate with 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential pharmacological properties. It has shown promising results in various biological activities such as anti-inflammatory, antioxidant, and antimicrobial activities. It has also been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-12-22-16-11-7-5-9-14(16)18(23)17(20(22)25)19(24)21-15-10-6-4-8-13(15)2/h4-11,23H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXRVKPAGTURSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid o-tolylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)







![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)




